molecular formula C11H7BrF3NO2 B1414428 Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805523-94-7

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate

Cat. No.: B1414428
CAS No.: 1805523-94-7
M. Wt: 322.08 g/mol
InChI Key: UDWBIYNKJLYWSM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the cyano group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-3-cyano-2-(chloromethyl)phenylacetate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    Methyl 6-bromo-3-cyano-2-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and other high-value chemicals.

Properties

IUPAC Name

methyl 2-[6-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-7-8(12)3-2-6(5-16)10(7)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWBIYNKJLYWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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